molecular formula C19H21N3O2 B6017813 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No. B6017813
M. Wt: 323.4 g/mol
InChI Key: FJOBOAJYTQNVDB-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound belongs to the family of benzimidazole derivatives and has been studied extensively for its use in cancer therapy and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. In addition, the compound has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell invasion. In addition, the compound has also been shown to induce the expression of various tumor suppressor genes such as p53 and p21, which are involved in cancer cell apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide in lab experiments include its potential therapeutic properties, its ability to inhibit various signaling pathways involved in cancer cell proliferation and inflammation, and its ability to induce the expression of various tumor suppressor genes. However, the limitations include the complexity of its synthesis and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the study of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide. One potential direction is the study of its use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the study of its use in the treatment of other inflammatory diseases such as multiple sclerosis. Additionally, the development of more efficient synthesis methods for the compound could also be a potential future direction.

Synthesis Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 4-methoxybenzaldehyde with 1,2-diaminobenzene to form the intermediate benzimidazole. The benzimidazole is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to form the final product.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, the compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-24-15-9-6-14(7-10-15)8-11-19(23)20-13-12-18-21-16-4-2-3-5-17(16)22-18/h2-7,9-10H,8,11-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOBOAJYTQNVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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